VEGFR-2-IN-44

Kinase Selectivity Profiling VEGFR-2 Signaling Angiogenesis Research

This indolin-2-one VEGFR-2 inhibitor (CAS 288144-20-7) offers a critical ~13-fold selectivity window over PDGFRβ (IC50=920nM), with negligible interference on Src (4.92µM) and FGFR-1 (13.3µM). Unlike non-selective Sunitinib or ultra-selective SU5408, it enables dose-response studies to delineate VEGFR-2-specific angiogenic effects, making it an ideal benchmark control for balanced selectivity profiling in drug discovery. Reversible and cell-permeable, validated in HUVEC assays.

Molecular Formula C17H15BrN2O
Molecular Weight 343.2 g/mol
CAS No. 288144-20-7
Cat. No. B160859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVEGFR-2-IN-44
CAS288144-20-7
Synonyms(3Z)-5-bromo-1,3-dihydro-3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-2H-indol-2-one
Molecular FormulaC17H15BrN2O
Molecular Weight343.2 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=C(N2)C=C3C4=C(C=CC(=C4)Br)NC3=O
InChIInChI=1S/C17H15BrN2O/c18-11-5-6-16-13(8-11)14(17(21)20-16)9-12-7-10-3-1-2-4-15(10)19-12/h5-9,19H,1-4H2,(H,20,21)/b14-9-
InChIKeyRFHPWPWVGFSLOP-ZROIWOOFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





VEGFR-2-IN-44 (CAS 288144-20-7): A Moderately Potent VEGFR-2 Inhibitor with a Distinct Selectivity Profile for Research Applications


VEGFR-2-IN-44, also known as VEGF Receptor 2 Kinase Inhibitor II and compound 4b, is a small molecule belonging to the indolin-2-one class of receptor tyrosine kinase (RTK) inhibitors [1]. It acts as a reversible, cell-permeable inhibitor of VEGFR-2 (Flk-1/KDR) kinase activity, with a reported IC50 value of 70 nM [1]. Its selectivity profile is characterized by significantly weaker inhibition of other kinases, including PDGFRβ (IC50 = 920 nM), p60c-src (IC50 = 4.92 µM), and FGF-R1 (IC50 = 13.3 µM), with no appreciable activity against EGFR (IC50 >100 µM) [1].

Why VEGFR-2-IN-44 Cannot Be Indiscriminately Substituted with Other VEGFR-2 Inhibitors


While many compounds share the classification of 'VEGFR-2 inhibitor', their selectivity profiles, potencies, and off-target effects can vary dramatically, rendering them non-interchangeable in research settings [1]. For example, the potent and highly selective inhibitor SU5408 (VEGFR2 Kinase Inhibitor I) exhibits virtually no activity against PDGFR (IC50 >100 µM), whereas VEGFR-2-IN-44 maintains a ~13-fold selectivity window for VEGFR-2 over PDGFRβ . Conversely, multi-targeted inhibitors like Sunitinib potently inhibit PDGFRβ at even lower concentrations than VEGFR-2 . Using an alternative inhibitor without a detailed understanding of its unique selectivity profile could lead to confounding results in experiments where PDGFRβ, FGF-R1, or other kinase signaling is relevant [2]. The following evidence underscores the specific, quantifiable differentiators that justify the selection of VEGFR-2-IN-44 over its closest analogs.

Quantitative Differentiation of VEGFR-2-IN-44 Against Key Comparators: A Data-Driven Evidence Guide


Balanced Selectivity: A 13-Fold VEGFR-2 vs. PDGFRβ Preference, Distinct from Highly Selective and Multi-Targeted Inhibitors

VEGFR-2-IN-44 exhibits a moderate selectivity window for VEGFR-2 (IC50 = 70 nM) over PDGFRβ (IC50 = 920 nM), representing a 13-fold preference . This profile is fundamentally different from the high-selectivity comparator SU5408 (VEGFR2 Kinase Inhibitor I), which shows no measurable activity against PDGFR (IC50 >100 µM), and from the multi-targeted inhibitor Sunitinib, which is 40-fold more potent against PDGFRβ (IC50 = 2 nM) than VEGFR-2 (IC50 = 80 nM) .

Kinase Selectivity Profiling VEGFR-2 Signaling Angiogenesis Research

Moderate Cellular Potency in HUVEC Proliferation: A Direct Comparison with VEGFR-2-IN-44's Kinase Activity

In human umbilical vein endothelial cells (HUVECs), VEGFR-2-IN-44 inhibits VEGF-induced proliferation with an IC50 of 110 nM, which is only 1.6-fold higher than its enzymatic IC50 (70 nM) . This contrasts with its effect on PDGF-induced proliferation (IC50 = 2.01 µM), which is 2.2-fold higher than its enzymatic IC50 for PDGFRβ (920 nM) . This data confirms the compound's cell permeability and its retained selectivity in a relevant cellular model.

Endothelial Cell Biology Cell Proliferation Assays VEGF Signaling

Kinase Selectivity Fingerprint: A Unique Combination of Potency and Off-Target Activity Against FGFR1 and p60c-src

VEGFR-2-IN-44's complete kinase selectivity profile, as reported by a major vendor, includes IC50 values of 70 nM (VEGFR-2), 920 nM (PDGFRβ), 4.92 µM (p60c-src), 13.3 µM (FGF-R1), and >100 µM (EGFR) . This fingerprint is distinct from that of other VEGFR-2 inhibitors. For instance, Sorafenib, another multi-kinase inhibitor, shows a different pattern with IC50 values of 90 nM (VEGFR-2), 57 nM (PDGFRβ), 6 nM (Raf-1), and 580 nM (FGFR1) [1]. The significantly higher IC50 of VEGFR-2-IN-44 for p60c-src and FGF-R1 indicates a more restricted kinase target spectrum compared to Sorafenib's broader activity.

Kinase Profiling Tyrosine Kinase Inhibitor Signal Transduction

Optimal Research Application Scenarios for VEGFR-2-IN-44 Based on Its Differentiated Profile


Investigating VEGFR-2-Dependent Angiogenesis in the Presence of PDGFRβ Activity

In cellular models of angiogenesis, such as HUVEC tube formation or sprouting assays, VEGFR-2-IN-44 can be used to inhibit VEGFR-2 signaling while only partially impacting PDGFRβ . This is critical for studying the specific contribution of VEGFR-2 to angiogenic processes when PDGFRβ, which can also promote angiogenesis, is present but not the primary driver . The ~13-fold selectivity window allows for dose-response studies that can delineate VEGFR-2-specific effects from those that may involve PDGFRβ at higher concentrations.

A VEGFR-2 Inhibitor with Minimal Off-Target Activity on Src and FGFR Signaling Cascades

VEGFR-2-IN-44's low potency against p60c-src (IC50 = 4.92 µM) and FGF-R1 (IC50 = 13.3 µM) makes it a suitable tool for experiments where interference with Src-family kinase or FGF receptor signaling is undesirable . This is particularly important in studies of VEGF-mediated cell migration and permeability, where Src plays a key downstream role. Using VEGFR-2-IN-44 allows researchers to inhibit VEGFR-2 at concentrations (e.g., 100-300 nM) that have minimal impact on these off-targets, providing cleaner phenotypic readouts compared to multi-kinase inhibitors like Sorafenib or Sunitinib .

A Benchmark Compound for Validating Novel VEGFR-2 Inhibitors with Intermediate Selectivity Profiles

In drug discovery programs aiming to develop new VEGFR-2 inhibitors with a balanced selectivity profile (i.e., not highly selective like SU5408, nor broadly multi-targeted like Sunitinib), VEGFR-2-IN-44 serves as an excellent benchmark control . Its well-characterized enzymatic and cellular IC50 values, along with its defined selectivity fingerprint, provide a reliable reference point for comparing the potency and selectivity of novel compounds in biochemical and cell-based assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for VEGFR-2-IN-44

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.